

Methyl 11-oxo-9-undecenoate: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 11-oxo-9-undecenoate

Cat. No.: B15466917

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-oxo-9-undecenoate is a fatty acid ester with the chemical formula $C_{12}H_{20}O_3$.^[1] Its structure, featuring a terminal methyl ester, an internal double bond, and a terminal aldehyde group, suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive review of the currently available scientific literature on **Methyl 11-oxo-9-undecenoate**, focusing on its chemical properties, synthesis, and known biological context. Due to the limited specific research on this compound, this guide also contextualizes the potential significance of related fatty acid esters where applicable.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Methyl 11-oxo-9-undecenoate** have been computationally predicted and are available across several chemical databases. These properties are essential for understanding its behavior in chemical and biological systems.

Property	Value	Source
Molecular Formula	C12H20O3	PubChem[1]
Molecular Weight	212.28 g/mol	PubChem[1]
IUPAC Name	methyl 11-oxoundec-9-enoate	PubChem[1]
CAS Number	53613-55-1	PubChem[1]
XLogP3	2.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	9	PubChem[1]

A variety of other physicochemical properties, such as ideal gas heat capacity, dynamic viscosity, and octanol/water partition coefficient, have also been estimated and are available through chemical property databases.[2]

Synthesis and Characterization

Detailed, peer-reviewed synthesis protocols specifically for **Methyl 11-oxo-9-undecenoate** are not readily available in the current scientific literature. However, general synthetic strategies for related unsaturated fatty acid esters often involve oleochemical transformations, such as esterification, oxidation, and isomerization of readily available precursors.

Spectroscopic Data

Mass Spectrometry (MS): **Methyl 11-oxo-9-undecenoate** has been identified as a constituent of the methanolic extract of the clam *Paratapes undulatus*. In this study, gas chromatography-mass spectrometry (GC-MS) analysis identified the compound and reported the following main mass-to-charge ratio (m/z) fragments: 41, 43, 55, 57, 70, 83, 98, 111, 152, and 181.[3]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As of this review, specific ¹H NMR, ¹³C NMR, and IR spectroscopic data for **Methyl 11-oxo-9-undecenoate** have not

been published in the accessible scientific literature. The characterization of this molecule would heavily rely on these techniques to confirm its structure and stereochemistry.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of pure **Methyl 11-oxo-9-undecenoate** is limited. Its presence in a marine mollusk suggests a potential role as a signaling molecule or a defense compound. The methanolic extract of *Paratapes undulatus*, in which this compound was detected, exhibited antibacterial, antibiofilm, and antioxidant activities.^[3] However, as the extract contains a complex mixture of compounds, it is not possible to attribute these activities specifically to **Methyl 11-oxo-9-undecenoate**.

The broader class of fatty acid esters is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The enone and aldehyde functionalities within **Methyl 11-oxo-9-undecenoate** are reactive moieties that could potentially interact with biological macromolecules, suggesting that this compound could be a target for future pharmacological investigation.

Experimental Protocols for Bioactivity Screening of Natural Extracts

While no specific bioassays for **Methyl 11-oxo-9-undecenoate** are reported, the study on the *Paratapes undulatus* extract employed standard methodologies to assess its biological potential. These protocols are representative of the types of assays that would be used to evaluate the activity of the pure compound.

Free Radical Scavenging Activity (DPPH Assay):^[3]

- A solution of 0.1 mmol/l 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Various concentrations of the test sample (e.g., the clam extract) are added to the DPPH solution.
- The mixture is incubated for 20 minutes at 37°C in the dark.
- The absorbance is measured at 517 nm.

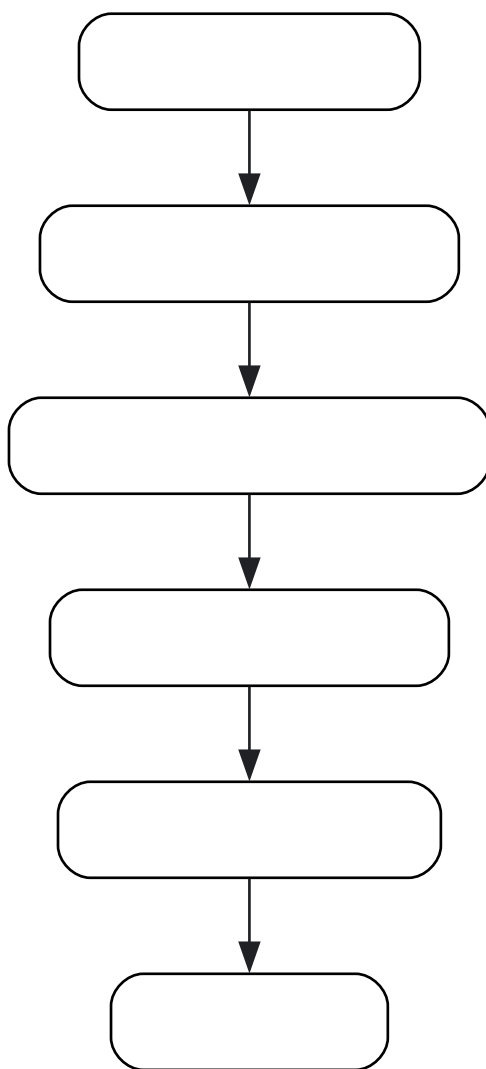
- The free radical scavenging activity is expressed as the IC50 value, which is the concentration of the test sample required to scavenge 50% of the DPPH radicals.

Total Antioxidant Capacity (TAC) Assay:[3]

- A reagent solution is prepared containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.
- The test sample is mixed with the reagent solution.
- The mixture is incubated in a water bath at 95°C for 1.5 hours.
- After cooling to room temperature, the absorbance of the green phosphate/molybdenum(V) complex is measured at 695 nm.

Logical Workflow for Future Research

Given the current lack of in-depth knowledge, a logical workflow for future research on **Methyl 11-oxo-9-undecenoate** can be proposed. This workflow would aim to systematically synthesize, characterize, and evaluate the biological potential of this molecule.



[Click to download full resolution via product page](#)

Caption: Proposed research workflow for **Methyl 11-oxo-9-undecenoate**.

Conclusion

Methyl 11-oxo-9-undecenoate is a fatty acid ester that has been identified in a natural source but remains largely uncharacterized in the scientific literature. While its fundamental chemical properties can be estimated, there is a significant gap in our understanding of its synthesis, detailed spectroscopic properties, and specific biological activities. The presence of reactive functional groups suggests that this molecule could be a promising candidate for further investigation in the fields of chemical biology and drug discovery. The experimental protocols and research workflow outlined in this guide provide a framework for future studies aimed at unlocking the potential of **Methyl 11-oxo-9-undecenoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 11-oxo-9-undecenoate | C₁₂H₂₀O₃ | CID 534673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 11-oxo-9-undecenoate (CAS 53613-55-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [Methyl 11-oxo-9-undecenoate: A Review of Available Scientific Literature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15466917#methyl-11-oxo-9-undecenoate-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com